![molecular formula C19H21FN2O2 B122955 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde CAS No. 933916-93-9](/img/structure/B122955.png)

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, as mentioned in paper , includes the preparation of arylcarboxamides and their evaluation for binding at dopamine receptors. The synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, as described in paper , involves Claisen Schmidt condensation followed by cyclization and Mannich’s reaction. These methods could potentially be adapted for the synthesis of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde by substituting the appropriate starting materials and reagents.

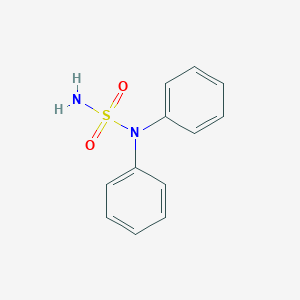

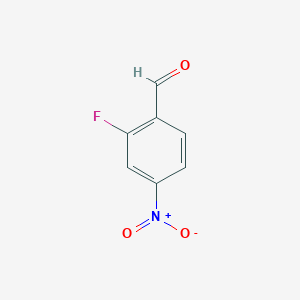

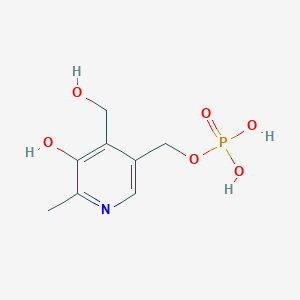

Molecular Structure Analysis

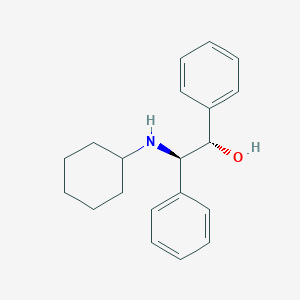

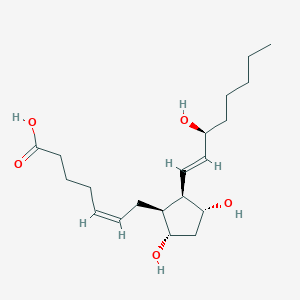

The molecular structure of phenylpiperazine derivatives is critical for their interaction with biological targets. The presence of a fluorophenyl group, as seen in the compounds studied in papers and , suggests that the incorporation of fluorine atoms can enhance the binding affinity to certain receptors due to the electronegativity and size of the fluorine atom. The methoxy group in the benzaldehyde moiety could also influence the electronic properties of the compound, potentially affecting its pharmacological profile.

Chemical Reactions Analysis

The chemical reactivity of phenylpiperazine derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a carboxamide linker in the compounds studied in paper is crucial for maintaining selectivity for the dopamine D3 receptor. The modification of this linker can dramatically alter the binding affinity and selectivity of the compounds. Similarly, the introduction of a methoxy group in the benzaldehyde portion of the molecule could affect its reactivity in subsequent chemical transformations or metabolic processes in biological systems.

Physical and Chemical Properties Analysis

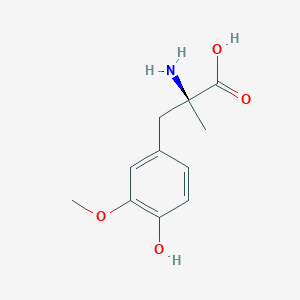

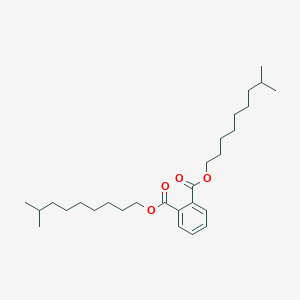

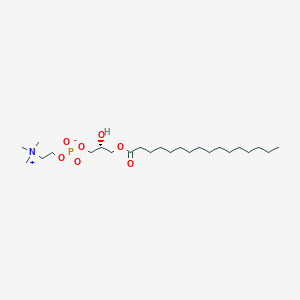

The physical and chemical properties of phenylpiperazine derivatives are determined by their molecular structure. The presence of polar functional groups, such as the carbonyl group in the carboxamide linker, can influence the solubility and overall pharmacokinetic profile of these compounds. The introduction of a methoxy group can also affect the lipophilicity of the molecule, which is an important factor in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The binding affinities of these compounds to their respective targets, as well as their selectivity profiles, are key characteristics that are evaluated during the drug development process.

科学的研究の応用

Synthesis and Pharmacological Potential

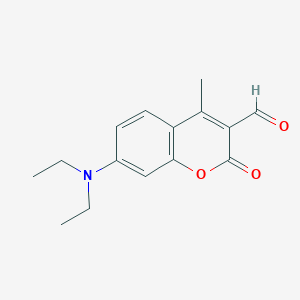

Synthetic Approaches : The synthesis of related compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), showcases the importance of benzaldehyde derivatives in pharmaceutical, perfumery, and food flavoring industries. A more practical and promising synthesis method for such compounds has been proposed, highlighting their broad applicability (Tan Ju & Liao Xin, 2003).

Pharmacological Actions : Arylcycloalkylamines, including phenyl piperidines and piperazines, are noted for their roles in several antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the binding affinity at D2-like receptors, indicating the potential of such compounds in treating neuropsychiatric disorders (D. Sikazwe et al., 2009).

DNA Binding and Topoisomerase Inhibition : Hoechst 33258 and its analogues, which share structural similarities with the given compound, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds are used in various biological applications, including as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (U. Issar & R. Kakkar, 2013).

Therapeutic Applications and Drug Development

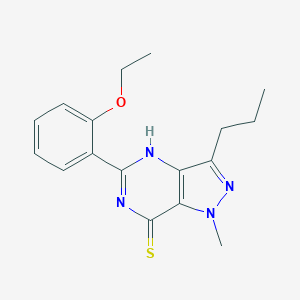

Dopamine D2 Receptor Ligands : The development of D2 receptor ligands for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease highlights the significance of compounds with similar structural features. The typical pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, and lipophilic fragments, demonstrating the importance of such structural elements in medicinal chemistry (Radomír Jůza et al., 2022).

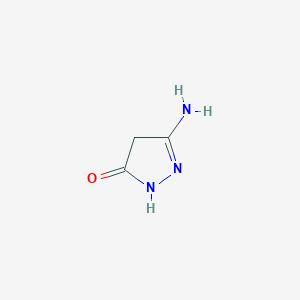

Piperazine Derivatives in Drug Discovery : Piperazine, a core structural component, is vital for the design of drugs with various therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements, emphasizing the potential for further therapeutic investigations (A. Rathi et al., 2016).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESWFMZACPWZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)